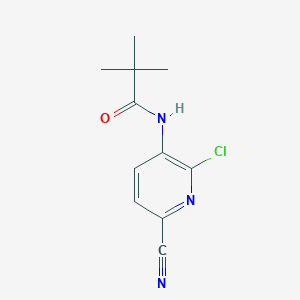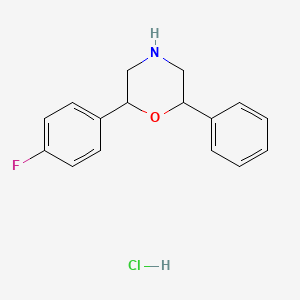![molecular formula C21H29N3O9 B1463607 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]éthoxy]éthoxy]propanoate de (2,5-dioxopyrrolidin-1-yl)](/img/structure/B1463607.png)
3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]éthoxy]éthoxy]propanoate de (2,5-dioxopyrrolidin-1-yl)
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is a useful research compound. Its molecular formula is C21H29N3O9 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conjugués anticorps-médicaments (CAM)
Ce composé peut être utilisé comme un nouveau lieur pour les CAM, qui sont conçus pour cibler et tuer les cellules cancéreuses tout en épargnant les cellules saines .
Chimie clic
Il sert de lieur clic pour les CAM, facilitant l'attachement des médicaments aux anticorps de manière spécifique et stable .
Anticonvulsivants
La recherche a indiqué des propriétés anticonvulsivantes potentielles, suggérant son utilisation dans le développement de nouveaux médicaments pour l'épilepsie et autres troubles convulsifs .
Recherche en protéomique
Il a été utilisé en protéomique pour l'enrichissement et l'identification de peptides ou de protéines par une stratégie de dérivatisation hydrophobe clivable .
Effets anticonvulsifs
Des études ont montré que des dérivés de ce composé peuvent agir comme des agents anticonvulsifs à large spectre avec des effets anticonvulsifs significatifs .
Mécanisme D'action
Target of Action
The primary target of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is proteins in cells . This compound is a non-degradable linker that contains two units of polyethylene glycol (PEG) and can be used to synthesize antibody-drug conjugates (ADCs) .
Mode of Action
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate interacts with its targets by forming covalent bonds with specific amino acid residues in proteins . This interaction modifies the proteins and can alter their function .
Biochemical Pathways
As a linker in adcs, it can influence the delivery and release of the drug component in the target cells .
Pharmacokinetics
As a part of adcs, it can influence the absorption, distribution, metabolism, and excretion of the drug component .
Result of Action
The molecular and cellular effects of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate depend on the specific proteins it targets and the drug component in the ADCs . It can lead to the degradation of specific proteins and suppression of their signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate . .
Analyse Biochimique
Biochemical Properties
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with primary amines on proteins and other biomolecules. This interaction is facilitated by the N-hydroxysuccinimide (NHS) ester group present in the compound. The NHS ester reacts with the amine groups to form amide bonds, which are essential in the conjugation of drugs to antibodies in ADCs .
Cellular Effects
The effects of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate on various cell types are significant. It influences cell function by facilitating the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. This targeted approach enhances the efficacy of cancer treatments and reduces side effects. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring the precise delivery of therapeutic agents .
Molecular Mechanism
At the molecular level, (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate exerts its effects through the formation of stable amide bonds with primary amines on proteins. This binding interaction is crucial for the stability and efficacy of ADCs. The compound does not cleave under physiological conditions, ensuring that the drug remains attached to the antibody until it reaches the target cancer cells. This stability is vital for the controlled release of the therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate have been observed to change over time. The compound is stable under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its efficacy in vitro and in vivo, with minimal degradation affecting its performance. This stability is crucial for its use in ADCs, where consistent performance is required .
Dosage Effects in Animal Models
The effects of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate vary with different dosages in animal models. At optimal dosages, the compound effectively delivers cytotoxic drugs to cancer cells, resulting in significant tumor reduction. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues. These threshold effects highlight the importance of precise dosage control in therapeutic applications .
Metabolic Pathways
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is involved in metabolic pathways related to drug conjugation and delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines. This interaction is essential for the effective conjugation of drugs to antibodies, ensuring the targeted delivery of therapeutic agents .
Transport and Distribution
Within cells and tissues, (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, ensuring that it reaches the target cells and tissues. The compound’s stability and non-cleavable nature contribute to its effective distribution within the body .
Subcellular Localization
The subcellular localization of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is primarily within the cytoplasm, where it interacts with primary amines on proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The compound’s activity and function are influenced by its precise localization within the cell .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O9/c25-16(4-2-1-3-11-23-17(26)5-6-18(23)27)22-10-13-32-15-14-31-12-9-21(30)33-24-19(28)7-8-20(24)29/h5-6H,1-4,7-15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUGSULMVQEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


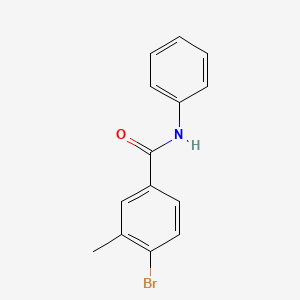
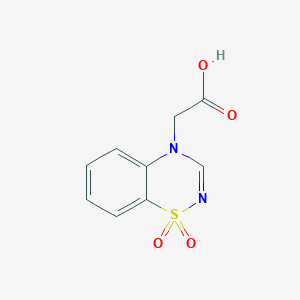

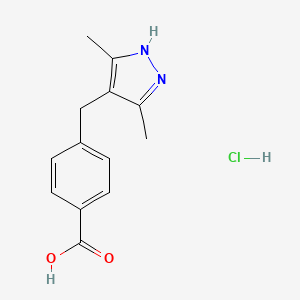
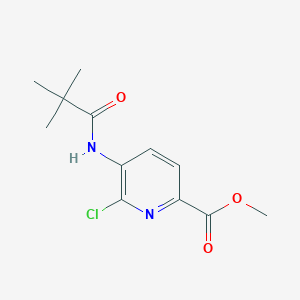
![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)
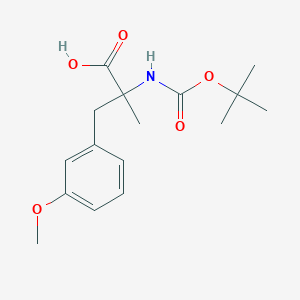
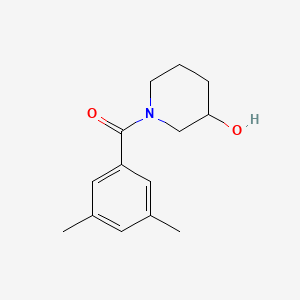
![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)
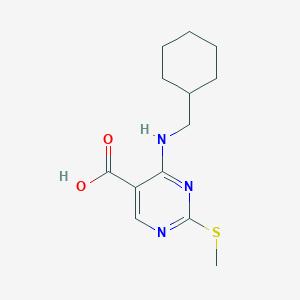
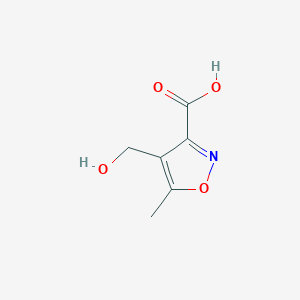
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1463545.png)
